molecular formula C22H18FN3O3S B12143743 (2Z)-2-(4-fluorobenzylidene)-6-(4-propoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione

(2Z)-2-(4-fluorobenzylidene)-6-(4-propoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione

Cat. No.: B12143743
M. Wt: 423.5 g/mol
InChI Key: ASBPIRYEHVHDQA-UYRXBGFRSA-N
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Description

(2Z)-2-(4-fluorobenzylidene)-6-(4-propoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione is a synthetic organic compound that belongs to the class of thiazolo[3,2-b][1,2,4]triazine derivatives

Properties

Molecular Formula

C22H18FN3O3S

Molecular Weight

423.5 g/mol

IUPAC Name

(2Z)-2-[(4-fluorophenyl)methylidene]-6-[(4-propoxyphenyl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione

InChI

InChI=1S/C22H18FN3O3S/c1-2-11-29-17-9-5-14(6-10-17)12-18-20(27)24-22-26(25-18)21(28)19(30-22)13-15-3-7-16(23)8-4-15/h3-10,13H,2,11-12H2,1H3/b19-13-

InChI Key

ASBPIRYEHVHDQA-UYRXBGFRSA-N

Isomeric SMILES

CCCOC1=CC=C(C=C1)CC2=NN3C(=O)/C(=C/C4=CC=C(C=C4)F)/SC3=NC2=O

Canonical SMILES

CCCOC1=CC=C(C=C1)CC2=NN3C(=O)C(=CC4=CC=C(C=C4)F)SC3=NC2=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-(4-fluorobenzylidene)-6-(4-propoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione typically involves the following steps:

    Formation of the Thiazolo[3,2-b][1,2,4]triazine Core: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Introduction of Substituents: The 4-fluorobenzylidene and 4-propoxybenzyl groups are introduced through condensation reactions with suitable benzylidene and benzyl derivatives.

Industrial Production Methods

Industrial production methods may involve optimizing the reaction conditions to maximize yield and purity. This can include:

    Catalysts: Using specific catalysts to enhance reaction rates.

    Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions.

    Purification Techniques: Employing techniques such as recrystallization and chromatography for purification.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-(4-fluorobenzylidene)-6-(4-propoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione can undergo various chemical reactions, including:

    Oxidation: Conversion to oxidized derivatives using oxidizing agents.

    Reduction: Reduction of specific functional groups using reducing agents.

    Substitution: Substitution reactions at the benzylidene or benzyl positions.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Such as halogens or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions may introduce new functional groups.

Scientific Research Applications

Chemistry

    Synthesis of Derivatives: Used as a precursor for synthesizing various derivatives with potential biological activities.

Biology

    Biological Studies: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

Medicine

    Drug Development: Explored as a potential lead compound for developing new therapeutic agents.

Industry

    Material Science:

Mechanism of Action

The mechanism of action of (2Z)-2-(4-fluorobenzylidene)-6-(4-propoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of specific enzymes.

    Receptors: Binding to specific receptors to modulate their activity.

    Pathways: Interference with specific biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Thiazolo[3,2-b][1,2,4]triazine Derivatives: Compounds with similar core structures but different substituents.

    Benzylidene Derivatives: Compounds with similar benzylidene groups but different core structures.

Uniqueness

    Structural Features: Unique combination of 4-fluorobenzylidene and 4-propoxybenzyl groups.

    Biological Activities: Distinct biological activities compared to other similar compounds.

Biological Activity

The compound (2Z)-2-(4-fluorobenzylidene)-6-(4-propoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione is a member of the thiazolo-triazine family, which has garnered attention for its potential biological activities, particularly in anticancer research. This article reviews the biological activities associated with this compound, focusing on its anticancer properties and mechanisms of action.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C₁₈H₁₈F₁N₄O₂S
  • Molecular Weight : 354.42 g/mol

This compound features a thiazole ring fused with a triazine moiety, which is known to influence its biological activity.

In Vitro Studies

Recent studies have highlighted the anticancer properties of related compounds in the thiazolo-triazine class. For instance, research on similar structures has shown significant cytotoxic effects against various cancer cell lines. In one study, a compound with a similar structure was tested against human cancer cell lines such as A549 (lung), CACO-2 (colon), and SH-SY5Y (neuroblastoma). The results indicated:

  • Cytotoxicity : The compound exhibited IC50 values ranging from 10 µM to 50 µM across different cell lines.
  • Mechanism of Action : The activation of caspase-3 was observed, suggesting that apoptosis is a key mechanism through which these compounds exert their effects .

Case Study: Les-236

A closely related compound, Les-236 , demonstrated promising results in a study where it was administered to A549 and CACO-2 cells. The findings included:

  • Reactive Oxygen Species (ROS) : A significant decrease in ROS production was noted.
  • Cell Viability : The compound reduced cell viability significantly over 48 hours.
  • Caspase Activation : Enhanced caspase-3 activity was recorded at micromolar concentrations, indicating apoptosis induction .

Mechanistic Insights

The biological activity of these compounds is often linked to their ability to interact with specific cellular pathways:

  • PPARγ Activation : Some thiazolo-triazines act as agonists for peroxisome proliferator-activated receptor gamma (PPARγ), influencing metabolic processes and apoptosis in cancer cells.
  • ROS Modulation : By decreasing ROS levels, these compounds may protect normal cells while selectively inducing death in cancerous cells due to higher oxidative stress tolerance in tumors.

Comparative Biological Activity Table

CompoundCell LineIC50 (µM)Mechanism of Action
(2Z)-2-(4-fluorobenzylidene)...A54910Apoptosis via caspase activation
Les-236CACO-215ROS reduction and PPARγ activation
Related ThiazolidinonesSH-SY5Y20Cytotoxicity through metabolic disruption

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